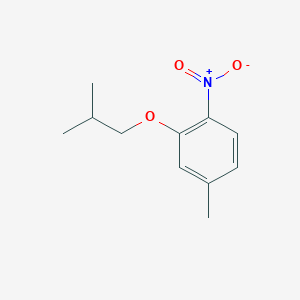

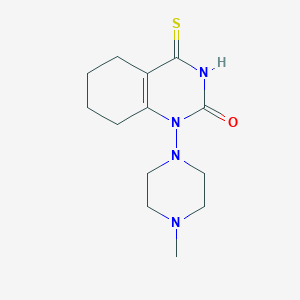

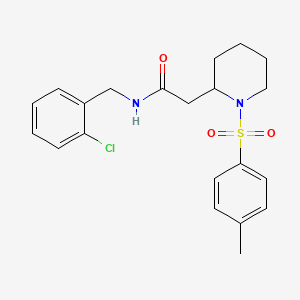

![molecular formula C18H15N3O B2964027 N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide CAS No. 1192655-71-2](/img/structure/B2964027.png)

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide

説明

“N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the CAS number 1192655-71-2 . It’s offered by some chemical suppliers.

Molecular Structure Analysis

The molecular formula of “N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide” is C18H15N3O, and its molecular weight is 289.33 .科学的研究の応用

Synthesis and Chemical Properties

Research has demonstrated innovative approaches to assembling cyclopropanecarboxamides with significant chemical interest due to their stereochemistry and potential as scaffolds for further chemical modification. For example, an auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation method facilitated the production of di- and trisubstituted cyclopropanecarboxamides, leading to the creation of novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).

Antitumor and Antibacterial Activities

The antitumor and antibacterial potentials of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide derivatives have been extensively explored. One study synthesized a series of methyl-4-((substituted phenyl)[6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and tested their antibacterial activity against various bacterial strains, with some compounds showing potent inhibitory activity (Murthy et al., 2011).

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

Azoimine quinoline derivatives, including N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide derivatives, were synthesized and evaluated for their biological activities. They exhibited significant antioxidant potential, variable antimicrobial activity against bacteria and fungi, and anti-inflammatory activity in the range of 55–80% (Douadi et al., 2020).

Neuroprotective Applications

In the realm of neuroprotection, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist of the non-NMDA glutamate receptor, showed promise. While not directly N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide, this research indicates the broader potential of quinoxaline derivatives in cerebral ischemia protection (Sheardown et al., 1990).

特性

IUPAC Name |

N-(3-quinoxalin-2-ylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(12-8-9-12)20-14-5-3-4-13(10-14)17-11-19-15-6-1-2-7-16(15)21-17/h1-7,10-12H,8-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSGXXLVTMCOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2963948.png)

![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)

![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)

![2-((4-Fluorophenyl)thio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2963960.png)

![5-chloro-N-{[4-(methoxymethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2963964.png)